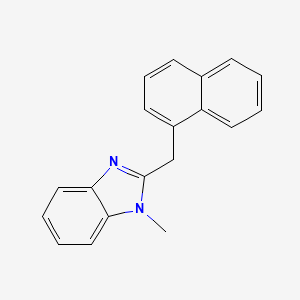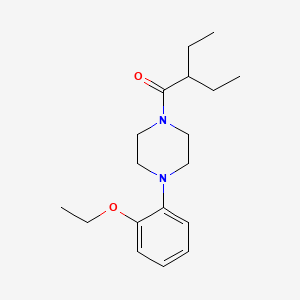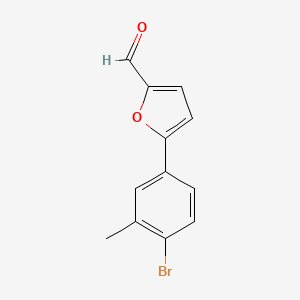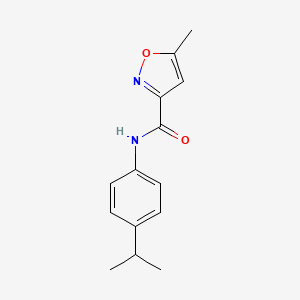
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(3-fluorophenyl)urea, commonly known as DMFPU, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas such as medicine, biology, and chemistry. DMFPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 312.33 g/mol. In
Applications De Recherche Scientifique
DMFPU has potential applications in various areas of scientific research. In the field of medicine, DMFPU has been studied for its anticancer properties. Studies have shown that DMFPU inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. DMFPU has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that DMFPU can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
In the field of biology, DMFPU has been studied for its potential use as a fluorescent probe. DMFPU has a high quantum yield and can be used to label proteins, DNA, and other biological molecules. DMFPU has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
In the field of chemistry, DMFPU has been studied for its potential use as a catalyst in various reactions. DMFPU has been shown to catalyze the synthesis of various compounds, including benzimidazoles, imidazo[1,2-a]pyridines, and pyrimidines.
Mécanisme D'action
The mechanism of action of DMFPU is not fully understood. However, studies have shown that DMFPU inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and carbonic anhydrase IX, which is overexpressed in many types of cancer cells. DMFPU has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
DMFPU has been shown to have various biochemical and physiological effects. Studies have shown that DMFPU can induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. DMFPU has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. DMFPU has been shown to have a high quantum yield and can be used to label proteins, DNA, and other biological molecules. DMFPU has also been shown to generate reactive oxygen species when exposed to light, which can kill cancer cells in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DMFPU is its potential use in various areas of scientific research, including medicine, biology, and chemistry. DMFPU has been shown to have anticancer properties, potential use as a fluorescent probe, and potential use as a catalyst in various reactions. However, one of the limitations of DMFPU is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the study of DMFPU. One future direction is the development of new synthesis methods for DMFPU that are more efficient and cost-effective. Another future direction is the study of DMFPU in combination with other compounds for the treatment of cancer and Alzheimer's disease. Additionally, future studies could focus on the use of DMFPU as a photosensitizer in photodynamic therapy and the development of new applications for DMFPU in various areas of scientific research.
Méthodes De Synthèse
DMFPU can be synthesized using various methods, including the reaction of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3-fluoroaniline followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) followed by the reaction of the resulting compound with isocyanate.
Propriétés
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-10-18-14-9-13(6-7-15(14)21(10)2)20-16(22)19-12-5-3-4-11(17)8-12/h3-9H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNUBGNNACWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)



![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)




![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5847465.png)